molecular formula C19H23FN4O4 B067838 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid CAS No. 172602-90-3

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid

Numéro de catalogue B067838
Numéro CAS: 172602-90-3
Poids moléculaire: 390.4 g/mol
Clé InChI: RARXRSZKESZTEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid is a synthetic compound that belongs to the quinolone class of antibiotics. This compound is also known as GSK-3 inhibitor IX and has been extensively studied for its potential applications in scientific research.

Mécanisme D'action

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are regulated by GSK-3.

Effets Biochimiques Et Physiologiques

Inhibition of GSK-3 activity by 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to promote β-catenin stabilization and inhibit tau phosphorylation, which are important in Alzheimer's disease. It has also been shown to improve glucose metabolism and insulin sensitivity, which are important in diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid in lab experiments is its specificity towards GSK-3. This allows for the selective inhibition of GSK-3 activity without affecting other kinases. However, one of the limitations is its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for the research on 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid. One of the areas of research is the development of more potent and selective GSK-3 inhibitors. Another area of research is the evaluation of its therapeutic potential in various diseases such as cancer, neurodegenerative diseases, and diabetes. Additionally, the development of novel drug delivery systems for 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid could enhance its efficacy and reduce its toxicity.

Méthodes De Synthèse

The synthesis of 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid involves several steps. One of the commonly used methods involves the reaction of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent. The resulting compound is then treated with 3-aminopyrrolidine to obtain the final product.

Applications De Recherche Scientifique

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the major areas of research involves the inhibition of glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes including glucose metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 activity has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, diabetes, and cancer.

Propriétés

Numéro CAS

172602-90-3

Nom du produit

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid

Formule moléculaire

C19H23FN4O4

Poids moléculaire

390.4 g/mol

Nom IUPAC

5-amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H23FN4O4/c1-2-28-18-15-12(14(22)13(20)16(18)23-6-5-9(21)7-23)17(25)11(19(26)27)8-24(15)10-3-4-10/h8-10H,2-7,21-22H2,1H3,(H,26,27)

Clé InChI

RARXRSZKESZTEH-UHFFFAOYSA-N

SMILES

CCOC1=C2C(=C(C(=C1N3CCC(C3)N)F)N)C(=O)C(=CN2C4CC4)C(=O)O

SMILES canonique

CCOC1=C2C(=C(C(=C1N3CCC(C3)N)F)N)C(=O)C(=CN2C4CC4)C(=O)O

Synonymes

3-Quinolinecarboxylic acid, 5-amino-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-4-oxo-

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.